6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole
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Overview
Description
6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings fused together. The presence of a fluorophenyl group at the 6-position of the imidazo ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with 2-cyanomethylimidazole under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like nitro, amino, or halogen groups.
Scientific Research Applications
6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[1,5-a]pyrimidine: Contains both pyrazole and pyrimidine rings, showing similar biological activities.
4-Fluorophenylpyrazole: Shares the fluorophenyl group but lacks the imidazole ring.
Uniqueness
6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its specific fusion of imidazole and pyrazole rings, combined with the presence of a fluorophenyl group.
Properties
IUPAC Name |
6-(4-fluorophenyl)-5H-imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c12-9-3-1-8(2-4-9)10-7-11-13-5-6-15(11)14-10/h1-7,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJHKBNYUYERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=NC=CN3N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926820 |
Source
|
Record name | 6-(4-Fluorophenyl)-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130598-73-1 |
Source
|
Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Fluorophenyl)-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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